十二烷基-4,4'-氧代二苯磺酸二钠

描述

Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is an inorganic compound with the molecular formula C24H32Na2O7S2 . It is used as a cross-linking agent and can be used as an emulsifier for emulsion polymerization, a leveling agent in the nylon printing and dyeing industry, and a wetting agent, a coupling agent, and a stabilizer in the detergent industry .

Synthesis Analysis

The synthesis of Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate involves the reaction of dodecyl diphenyl ether with fuming sulfuric acid (SO3 20%~25%) at about 15°C. The molar ratio of dodecyl diphenyl ether to fuming sulfuric acid is 1:2.2. After the dropping of fuming sulfuric acid, the temperature is raised to 50°C and the reaction is allowed to proceed for 3 hours .Molecular Structure Analysis

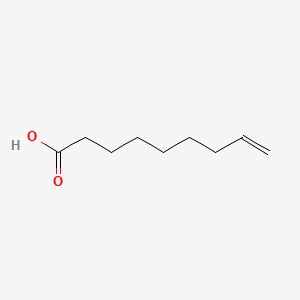

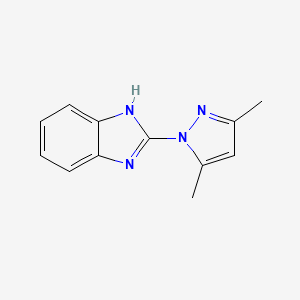

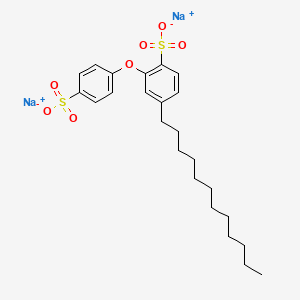

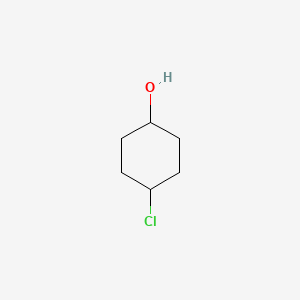

The molecular structure of Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is represented by the SMILES notation: CCCCCCCCCCCCc1ccc(c(c1)Oc2ccc(cc2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] and the InChI notation: InChI=1S/C24H34O7S2.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-18-24(33(28,29)30)23(19-20)31-21-14-16-22(17-15-21)32(25,26)27;;/h13-19H,2-12H2,1H3,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 .Chemical Reactions Analysis

Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate reacts with hydrogen peroxide to produce persulfate and diphenyl ether .Physical And Chemical Properties Analysis

Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is a amber transparent liquid. It has a relative density of 1.161 at 25°C and a viscosity of 145MPa·s at 25°C at a concentration of 0.1%. It is soluble in water, hydrochloric acid, and alkali solution, but insoluble in mineral oil and xylene .科学研究应用

-

Cross-linking Agent in Polymer Chemistry

- Summary of Application : Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is an inorganic compound that can be used as a cross-linking agent . This compound reacts with hydrogen peroxide to produce persulfate and diphenyl ether . The reaction solution is then treated with polyvinyl alcohol to form a cross-linked polymer .

- Methods of Application : The compound is mixed with hydrogen peroxide, which initiates a reaction to produce persulfate and diphenyl ether. This reaction solution is then treated with polyvinyl alcohol, resulting in the formation of a cross-linked polymer .

- Results or Outcomes : The outcome of this process is a cross-linked polymer. Cross-linked polymers have a variety of applications, including use in coatings, adhesives, and sealants .

-

Emulsifier in Emulsion Polymerization

- Summary of Application : Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is used as an emulsifier for emulsion polymerization .

- Methods of Application : In emulsion polymerization, this compound is added to a mixture of monomers and water. It helps to stabilize the dispersion of monomers in water during the polymerization process .

- Results or Outcomes : The result is a stable emulsion of polymer particles in water. This emulsion can be used to produce latex products, paints, adhesives, and other materials .

-

Leveling Agent in Nylon Printing and Dyeing Industry

- Summary of Application : Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is used as a leveling agent in the nylon printing and dyeing industry . A leveling agent is a substance that promotes even distribution of dye on the fabric, resulting in a uniform color .

- Methods of Application : This compound is added to the dye bath during the dyeing process. It helps to ensure that the dye is evenly distributed across the fabric .

- Results or Outcomes : The result is a uniformly dyed fabric, which is crucial for achieving high-quality prints and dyes .

-

Wetting Agent in the Detergent Industry

- Summary of Application : In the detergent industry, Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is used as a wetting agent . Wetting agents reduce the surface tension of water, allowing it to spread out and penetrate more easily .

- Methods of Application : This compound is mixed into detergent formulations. It helps to improve the detergent’s ability to wet surfaces and penetrate soils .

- Results or Outcomes : The result is a more effective detergent that can clean surfaces more thoroughly .

-

Coupling Agent in the Detergent Industry

- Summary of Application : Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is also used as a coupling agent in the detergent industry . Coupling agents help to stabilize the formulation and improve the performance of the detergent .

- Methods of Application : This compound is added to detergent formulations. It helps to stabilize the formulation and improve its cleaning performance .

- Results or Outcomes : The result is a stable and high-performing detergent .

-

Stabilizer in the Detergent Industry

- Summary of Application : Lastly, Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is used as a stabilizer in the detergent industry . Stabilizers help to maintain the physical and chemical properties of the detergent over time .

- Methods of Application : This compound is incorporated into detergent formulations. It helps to maintain the detergent’s properties over time, ensuring consistent performance .

- Results or Outcomes : The result is a detergent that maintains its cleaning effectiveness over time .

安全和危害

Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Exposure should be avoided and special instructions should be obtained before use. Appropriate exhaust ventilation should be provided at places where dust is formed .

属性

IUPAC Name |

disodium;4-dodecyl-2-(4-sulfonatophenoxy)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O7S2.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-18-24(33(28,29)30)23(19-20)31-21-14-16-22(17-15-21)32(25,26)27;;/h13-19H,2-12H2,1H3,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORMPWNLQJTSOT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)[O-])OC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041898 | |

| Record name | Sodium dodecyl diphenyl ether disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium 4-dodecyl-2,4'-oxydibenzenesulfonate | |

CAS RN |

7575-62-4 | |

| Record name | Disodium 4-dodecyl-2,4'-oxydibenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007575624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium dodecyl diphenyl ether disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DISODIUM 4-DODECYL-2,4'-OXYDIBENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O37Y035318 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

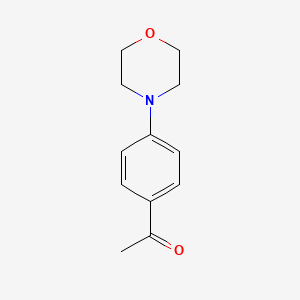

![1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone](/img/structure/B1345109.png)